BenchChemオンラインストアへようこそ!

1-(3-Bromopropyl)-4-methylbenzene

Lipophilicity Log P Drug Design

1-(3-Bromopropyl)-4-methylbenzene (4-(3-bromopropyl)toluene, CAS 54540-53-3) is a halogenated alkylbenzene of formula C₁₀H₁₃Br and molecular weight 213.11 g·mol⁻¹. It belongs to the class of primary alkyl bromides bearing a p‑tolyl substituent on the terminal carbon of the 3‑bromopropyl chain.

Molecular Formula C10H13Br
Molecular Weight 213.118
CAS No. 54540-53-3
Cat. No. B2618220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromopropyl)-4-methylbenzene
CAS54540-53-3
Molecular FormulaC10H13Br
Molecular Weight213.118
Structural Identifiers
SMILESCC1=CC=C(C=C1)CCCBr
InChIInChI=1S/C10H13Br/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7H,2-3,8H2,1H3
InChIKeyXXRBJMPVYKNDPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromopropyl)-4-methylbenzene (CAS 54540-53-3): A Primary Alkyl Bromide Intermediate with Quantifiable Lipophilicity, Reactivity, and Purity Advantages for Pharmaceutical & Agrochemical Synthesis


1-(3-Bromopropyl)-4-methylbenzene (4-(3-bromopropyl)toluene, CAS 54540-53-3) is a halogenated alkylbenzene of formula C₁₀H₁₃Br and molecular weight 213.11 g·mol⁻¹ . It belongs to the class of primary alkyl bromides bearing a p‑tolyl substituent on the terminal carbon of the 3‑bromopropyl chain. Unlike secondary or tertiary alkyl bromides, the linear n‑propyl spacer retains a balance between electrophilic reactivity and stability toward premature elimination, making it a versatile electrophile in nucleophilic substitution, cross‑coupling, and Friedel‑Crafts alkylation [1]. Its commercial availability at defined purity (≥95 %, up to NLT 98 %) together with extensive analytical documentation (NMR, HPLC, LC‑MS) renders it a convenient building block for medicinal chemistry and process development .

Why Simple In‑Class Replacement of 1-(3-Bromopropyl)-4-methylbenzene Fails: Quantified Differences in Lipophilicity, Chain‑Length Reactivity, and Purity Profile


Although several bromo‑ and chloro‑alkyl‑toluenes share the same core scaffold, their physicochemical and reactivity profiles diverge sufficiently to alter reaction outcomes and purification requirements. The log P of 1‑(3‑bromopropyl)‑4‑methylbenzene (3.99) is substantially higher than that of the two‑carbon‑shorter analog 1‑(2‑bromoethyl)‑4‑methylbenzene (3.55) or the non‑methylated phenyl analog (3.01) [1][2]. This difference directly influences phase‑transfer efficiency, chromatographic retention, and membrane permeability in biological assays. Furthermore, the n‑propyl bromide chain exhibits a distinct reactivity rank: in GaBr₃‑catalyzed Friedel‑Crafts alkylation of toluene, the relative rate for n‑propyl bromide is 15.9 (methyl = 1.0), whereas iso‑propyl and t‑butyl bromides are >10⁴‑fold faster, leading to competing carbocation rearrangements that are absent with the linear 3‑bromopropyl group [3]. Chloro analogs, while cheaper, require harsher conditions or catalysts for nucleophilic displacement, potentially compromising sensitive functional groups. Consequently, blind replacement of the 3‑bromopropyl chain with a shorter, longer, or different halogen chain can erode yield, selectivity, and reproducibility.

Quantitative Differentiation Data for 1-(3-Bromopropyl)-4-methylbenzene (CAS 54540-53-3) vs. Closest Analogs


Lipophilicity (Log P) Comparison Between 1-(3-Bromopropyl)-4-methylbenzene, 1-(2-Bromoethyl)-4-methylbenzene, and 1-Bromo-3-phenylpropane

1‑(3‑Bromopropyl)‑4‑methylbenzene exhibits a log P of 3.99 (Fluorochem), which is 0.44 units higher than the two‑carbon shorter homolog 1‑(2‑bromoethyl)‑4‑methylbenzene (log P = 3.55) [1]. The non‑methylated phenyl analog 1‑bromo‑3‑phenylpropane has a log P of 3.01, 0.98 units lower than the target compound [2]. The incremental log P of ≈0.4 per added methylene is consistent with the Hansch π constant, but the additional ≈0.5 contribution from the p‑methyl substituent on the benzene ring is noteworthy for partitioning behavior.

Lipophilicity Log P Drug Design ADME

Friedel‑Crafts Alkylation Reactivity of the n‑Propyl Bromide Chain vs. Methyl, Ethyl, and Branched Analogs

In GaBr₃‑catalyzed Friedel‑Crafts alkylation of toluene, the relative rate of n‑propyl bromide is 15.9 (methyl bromide = 1.00), compared with 13.7 for ethyl bromide [1]. Crucially, the linear n‑propyl chain gives predominantly n‑propyl‑substituted product (72 % n‑propylbenzene; 28 % iso‑propylbenzene via rearrangement), whereas secondary and tertiary alkyl bromides (isopropyl relative rate = 3×10⁵; t‑butyl = 8×10⁵) react via a carbocation mechanism that leads to extensive rearrangement and poly‑alkylation [1]. 1‑(3‑Bromopropyl)‑4‑methylbenzene, being a primary alkyl bromide, retains this reactivity profile, ensuring a predictable mono‑alkylation outcome when used as an electrophile.

Friedel‑Crafts Alkylation Relative Reactivity Carbocation Rearrangement Selectivity

Commercial Purity Grade and Analytical Documentation Benchmarking Against Comparable Bromoalkyl‑Toluenes

1‑(3‑Bromopropyl)‑4‑methylbenzene is routinely offered at ≥95 % (Bidepharm) and up to NLT 98 % (Synblock), accompanied by batch‑specific analytical reports including NMR, HPLC, and LC‑MS . In contrast, the shorter‑chain analog 1‑(2‑bromoethyl)‑4‑methylbenzene is typically offered at 95–97 % with more limited standardized documentation [1]. The availability of NLT 98 % grade with comprehensive spectral data reduces the need for in‑house purification and structural confirmation, translating into shorter lead times in med‑chem synthesis and process development.

Purity Quality Control NMR HPLC Procurement

Availability as a Certified Drug‑Impurity Reference Standard

1‑(3‑Bromopropyl)‑4‑methylbenzene is specifically marketed as a drug‑impurity reference standard (e.g., by Bio‑Fount), indicating its recognized role in the impurity profiling of active pharmaceutical ingredients (APIs) . Closely related bromoalkyl‑toluenes such as 1‑(2‑bromoethyl)‑4‑methylbenzene or 1‑(4‑bromobutyl)‑4‑methylbenzene are not commonly listed as certified impurity standards. This certification implies that the compound has been characterized for identity, purity, and stability according to pharmacopoeial guidelines, providing an additional quality assurance layer for analytical method development and validation.

Pharmaceutical Impurity Reference Standard Regulatory Quality Control

Recommended Application Scenarios for 1-(3-Bromopropyl)-4-methylbenzene Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Defined Lipophilicity

When a drug‑discovery program has established a clear log P window for target engagement or ADME properties, the 0.44 log P increment over the ethyl‑chain analog [1] allows fine‑tuning of lipophilicity without altering the core pharmacophore. The compound’s linear 3‑carbon spacer also minimizes the risk of unwanted carbocation‑mediated rearrangements that would occur with branched alkyl bromides [2].

Friedel‑Crafts Alkylation Processes Requiring Mono‑Alkylation Selectivity

In synthetic sequences that rely on Friedel‑Crafts alkylation for constructing complex poly‑alkylated aromatics, the primary alkyl bromide nature of 1‑(3‑bromopropyl)‑4‑methylbenzene ensures a controllable reaction rate and a product distribution dominated by non‑rearranged alkylation products, as inferred from the kinetic data for n‑propyl bromide [2]. This selectivity reduces purification burden and increases overall yield compared to secondary or tertiary alkylating agents.

Pharmaceutical Impurity Profiling and Regulatory Analytical Method Development

Analytical laboratories tasked with developing HPLC or LC‑MS methods for API impurity monitoring can procure 1‑(3‑bromopropyl)‑4‑methylbenzene as a pre‑qualified reference standard , leveraging its certified identity and purity. This avoids the time and cost of in‑house synthesis and qualification of a structurally similar but non‑certified impurity standard.

Multi‑Step Synthesis Where High Initial Purity Reduces Downstream Processing

For convergent synthetic routes where early‑stage intermediates must meet strict purity criteria to avoid carry‑through of impurities, the NLT 98 % commercial grade with full analytical documentation (NMR, HPLC, LC‑MS) allows direct use without additional purification, accelerating process development and scale‑up.

Quote Request

Request a Quote for 1-(3-Bromopropyl)-4-methylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.